molecular formula C9H18O6 B073403 (3R,4S,5R,6R)-6-(Hydroxymethyl)-3,4,5-trimethoxyoxan-2-OL CAS No. 1136-21-6

(3R,4S,5R,6R)-6-(Hydroxymethyl)-3,4,5-trimethoxyoxan-2-OL

Cat. No. B073403
CAS RN: 1136-21-6
M. Wt: 222.24 g/mol
InChI Key: JVOHXPRICXIUJD-LOFWALOHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S,5R,6R)-6-(Hydroxymethyl)-3,4,5-trimethoxyoxan-2-OL, also known as D-mannitol, is a naturally occurring sugar alcohol that is widely used in the food, pharmaceutical, and medical industries. It is a white, crystalline powder that is sweet-tasting and odorless. D-mannitol has several important properties that make it useful in various applications, including its ability to act as a stabilizer, bulking agent, and osmotic diuretic.

Mechanism of Action

The mechanism of action of (3R,4S,5R,6R)-6-(Hydroxymethyl)-3,4,5-trimethoxyoxan-2-OL as an osmotic diuretic involves its ability to increase the osmotic pressure of the blood, which in turn causes water to be drawn out of the brain and into the bloodstream. This reduces the volume of cerebrospinal fluid and intracranial pressure. In ophthalmology, (3R,4S,5R,6R)-6-(Hydroxymethyl)-3,4,5-trimethoxyoxan-2-OL works by reducing the volume of the vitreous humor, which decreases intraocular pressure.
Biochemical and Physiological Effects
(3R,4S,5R,6R)-6-(Hydroxymethyl)-3,4,5-trimethoxyoxan-2-OL is a non-metabolizable sugar alcohol that is not absorbed by the body. It is excreted unchanged in the urine, making it a safe and effective osmotic diuretic. (3R,4S,5R,6R)-6-(Hydroxymethyl)-3,4,5-trimethoxyoxan-2-OL also has antioxidant properties and has been shown to protect against oxidative stress in animal models. It has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

(3R,4S,5R,6R)-6-(Hydroxymethyl)-3,4,5-trimethoxyoxan-2-OL has several advantages as a laboratory reagent, including its low toxicity, stability, and solubility in water. It is also relatively inexpensive and readily available. However, (3R,4S,5R,6R)-6-(Hydroxymethyl)-3,4,5-trimethoxyoxan-2-OL has some limitations, including its low reactivity and specificity, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on (3R,4S,5R,6R)-6-(Hydroxymethyl)-3,4,5-trimethoxyoxan-2-OL, including its use as a therapeutic agent in other medical conditions, such as stroke and Alzheimer's disease. It may also have applications in the food and cosmetic industries as a natural sweetener and moisturizer, respectively. Further research is needed to fully understand the biochemical and physiological effects of (3R,4S,5R,6R)-6-(Hydroxymethyl)-3,4,5-trimethoxyoxan-2-OL and to explore its potential therapeutic applications.

Synthesis Methods

(3R,4S,5R,6R)-6-(Hydroxymethyl)-3,4,5-trimethoxyoxan-2-OL can be synthesized through several different methods, including the hydrogenation of fructose or glucose, the reduction of mannose, or the hydrolysis of cellulose. The most common method of production is the hydrogenation of fructose, which involves the use of a catalyst and high-pressure hydrogen gas to convert fructose into (3R,4S,5R,6R)-6-(Hydroxymethyl)-3,4,5-trimethoxyoxan-2-OL.

Scientific Research Applications

(3R,4S,5R,6R)-6-(Hydroxymethyl)-3,4,5-trimethoxyoxan-2-OL has been extensively studied for its potential therapeutic applications in a variety of medical conditions, including cerebral edema, glaucoma, and kidney disease. In particular, (3R,4S,5R,6R)-6-(Hydroxymethyl)-3,4,5-trimethoxyoxan-2-OL is commonly used as an osmotic diuretic to reduce intracranial pressure in patients with traumatic brain injury or cerebral edema. It is also used as a diagnostic tool in ophthalmology to measure intraocular pressure.

properties

CAS RN

1136-21-6

Product Name

(3R,4S,5R,6R)-6-(Hydroxymethyl)-3,4,5-trimethoxyoxan-2-OL

Molecular Formula

C9H18O6

Molecular Weight

222.24 g/mol

IUPAC Name

(3R,4S,5R,6R)-6-(hydroxymethyl)-3,4,5-trimethoxyoxan-2-ol

InChI

InChI=1S/C9H18O6/c1-12-6-5(4-10)15-9(11)8(14-3)7(6)13-2/h5-11H,4H2,1-3H3/t5-,6-,7+,8-,9?/m1/s1

InChI Key

JVOHXPRICXIUJD-LOFWALOHSA-N

Isomeric SMILES

CO[C@@H]1[C@H](OC([C@@H]([C@H]1OC)OC)O)CO

SMILES

COC1C(OC(C(C1OC)OC)O)CO

Canonical SMILES

COC1C(OC(C(C1OC)OC)O)CO

synonyms

Glucopyranose, 2,3,4-tri-O-methyl-

Origin of Product

United States

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